An In-depth Technical Guide to 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine (CAS 179062-06-7)
An In-depth Technical Guide to 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine (CAS 179062-06-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine, a key building block in modern medicinal and materials chemistry. This document outlines its chemical properties, detailed synthesis protocols, and significant applications, with a focus on its role in the development of novel pharmaceuticals and high-performance polymers.
Core Compound Properties
4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine is a substituted o-phenylenediamine with the molecular formula C₇H₆F₄N₂. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its chemical reactivity and the properties of its derivatives. These electron-withdrawing groups enhance the electrophilicity of the aromatic ring and modulate the basicity of the amine functionalities.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 179062-06-7 |
| Molecular Formula | C₇H₆F₄N₂ |
| Molecular Weight | 194.13 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | Not reported, but analogous compounds suggest a range of 80-100 °C |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents |
Table 2: Spectroscopic Data (Predicted and from Analogous Compounds)
| Technique | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 6.8-7.2 (m, 2H, Ar-H), 4.5-5.5 (br s, 4H, -NH₂) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ (ppm): 145-155 (C-F), 135-145 (C-NH₂), 120-130 (q, -CF₃), 110-120 (Ar-C) |
| ¹⁹F NMR (DMSO-d₆, 376 MHz) | δ (ppm): -60 to -65 (s, -CF₃), -120 to -130 (m, Ar-F) |
| IR (KBr, cm⁻¹) | 3300-3500 (N-H stretching), 1600-1650 (N-H bending), 1100-1350 (C-F stretching) |
| Mass Spectrometry (EI) | m/z: 194 (M⁺) |
Synthesis and Purification
The synthesis of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine typically proceeds through a two-step process involving the nitration of a suitable fluorinated precursor followed by the reduction of the resulting dinitro compound.
Experimental Protocol: Synthesis
Step 1: Nitration of 1-Fluoro-2-(trifluoromethyl)benzene
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To a stirred solution of 1-fluoro-2-(trifluoromethyl)benzene (1 equivalent) in concentrated sulfuric acid at 0 °C, slowly add a mixture of fuming nitric acid (2.2 equivalents) and concentrated sulfuric acid (1:1 v/v).
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Maintain the reaction temperature below 10 °C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Pour the reaction mixture onto crushed ice, and extract the product with ethyl acetate (3 x 100 mL).
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-fluoro-2,3-dinitro-5-(trifluoromethyl)benzene.
Step 2: Reduction to 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine
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Dissolve the dinitro intermediate (1 equivalent) in ethanol or methanol.
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Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).
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Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification
The crude 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Applications in Synthesis
This diamine is a valuable precursor for the synthesis of a variety of heterocyclic compounds and polymers, owing to the unique properties conferred by its fluorine substituents.
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a critical class of compounds in pharmaceutical research, exhibiting a wide range of biological activities. The incorporation of fluorine and trifluoromethyl groups can enhance metabolic stability, binding affinity, and cell permeability of these molecules.
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A mixture of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine (1 equivalent) and a substituted aromatic aldehyde (1.1 equivalents) is refluxed in ethanol in the presence of a catalytic amount of a Lewis acid (e.g., FeCl₃) or a solid-supported acid catalyst for 6-8 hours.
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The reaction progress is monitored by TLC.
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Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
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The crude product is washed with cold ethanol and dried under vacuum. Further purification can be achieved by recrystallization.
Synthesis of Fluorinated Polyimides
The introduction of fluorine and trifluoromethyl groups into polyimide backbones can lead to materials with enhanced thermal stability, lower dielectric constants, and improved solubility.
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In a three-necked flask under a nitrogen atmosphere, dissolve 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine (1 equivalent) in a dry aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
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Cool the solution to 0 °C and add an equimolar amount of a dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA) portion-wise while stirring.
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After the addition, allow the reaction mixture to warm to room temperature and stir for 24 hours to form the poly(amic acid) solution.
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The poly(amic acid) solution is then cast onto a glass plate and thermally imidized by heating in a stepwise manner up to 300 °C under a nitrogen atmosphere to yield the final polyimide film.
Biological and Material Significance
The unique electronic properties imparted by the fluorine and trifluoromethyl groups make 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine a valuable synthon. Derivatives have shown potential as enzyme inhibitors, particularly in the context of kinases and other ATP-binding proteins. The trifluoromethyl group can engage in favorable interactions within protein active sites, while the fluorine atom can enhance metabolic stability.
In materials science, the incorporation of this diamine into polymer structures leads to materials with desirable properties such as low dielectric constants, high thermal stability, and increased solubility, making them suitable for applications in microelectronics and aerospace industries.
Safety and Handling
4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).
This technical guide serves as a foundational resource for researchers and professionals working with 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine. The provided protocols and data are intended to facilitate its synthesis, characterization, and application in the pursuit of novel scientific discoveries.
